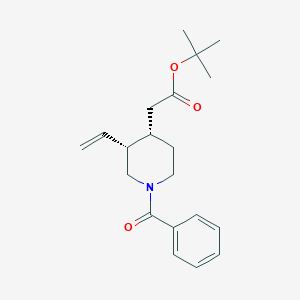

![molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazole-2-thiol CAS No. 908355-83-9](/img/structure/B1279807.png)

7-Bromobenzo[D]thiazole-2-thiol

Overview

Description

7-Bromobenzo[D]thiazole-2-thiol is a chemical compound with the molecular formula C7H4BrNS2. It is a derivative of benzothiazole, characterized by the presence of a bromine atom at the 7th position and a thiol group at the 2nd position.

Mechanism of Action

Target of Action

The primary target of 7-Bromobenzo[D]thiazole-2-thiol is the LasB system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .

Mode of Action

This compound interacts with its target by binding to the active site of the LasR system of Pseudomonas aeruginosa . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production . The compound shows selectivity towards the LasB system, with no observed activity in the PqsR system .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s effectiveness at high concentrations (up to 1000 μg ml −1) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of growth in Pseudomonas aeruginosa . Specifically, it shows promising quorum-sensing inhibitory activities, with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1 . Additionally, it has been observed to moderately inhibit the formation of biofilms in Pseudomonas aeruginosa .

Action Environment

The action of this compound is influenced by environmental factors, as bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . .

Biochemical Analysis

Biochemical Properties

7-Bromobenzo[D]thiazole-2-thiol plays a crucial role in biochemical reactions, particularly as a quorum sensing inhibitor. Quorum sensing is a process used by bacteria for cell-to-cell communication, which regulates gene expression in response to population density. This compound has been shown to inhibit the LasB quorum sensing system in Pseudomonas aeruginosa, a Gram-negative bacterium . This compound interacts with the LasR receptor protein, binding to its active site and preventing the activation of genes responsible for virulence and biofilm formation . The inhibition of quorum sensing by this compound reduces the pathogenicity of the bacteria without affecting their growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. In bacterial cells, this compound inhibits quorum sensing, leading to a reduction in virulence factors and biofilm formation . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the activation of virulence genes, this compound reduces the ability of bacteria to cause infections . Additionally, this compound has been shown to have moderate anti-biofilm activity, further enhancing its potential as an antimicrobial agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the LasR receptor protein in Pseudomonas aeruginosa . This compound binds to the active site of LasR, preventing the receptor from interacting with its natural ligand, N-acyl homoserine lactone (AHL) . By blocking this interaction, this compound inhibits the activation of quorum sensing genes, leading to a decrease in virulence factor production and biofilm formation . Docking studies have shown that this compound has a higher affinity for the LasR active site compared to reference compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under laboratory conditions and retains its quorum sensing inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits quorum sensing and reduces bacterial virulence without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity at high doses need to be carefully evaluated in future studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways within bacterial cells. This compound interacts with enzymes and cofactors that are part of the quorum sensing regulatory network . By inhibiting the LasR receptor, this compound disrupts the normal metabolic flux associated with quorum sensing, leading to a reduction in virulence factor production and biofilm formation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is likely transported across bacterial cell membranes and distributed within the cytoplasm, where it interacts with the LasR receptor . The presence of specific transporters or binding proteins that facilitate the uptake and distribution of this compound within bacterial cells remains to be investigated. Understanding the transport and distribution mechanisms will provide insights into the localization and accumulation of this compound in target cells.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells, where it exerts its quorum sensing inhibitory activity The compound’s activity and function are influenced by its localization within the cell Post-translational modifications or targeting signals that direct this compound to specific compartments or organelles have not been extensively studied

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[D]thiazole-2-thiol typically involves the bromination of benzo[d]thiazole-2-thiol. One common method is the reaction of benzo[d]thiazole-2-thiol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzothiazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzothiazoles with various functional groups.

Oxidation Reactions: Products include disulfides or sulfonic acids.

Reduction Reactions: Products include reduced benzothiazole derivatives.

Scientific Research Applications

7-Bromobenzo[D]thiazole-2-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent.

Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Research: It is studied for its role as a quorum sensing inhibitor in bacterial communication, which can help in developing new antimicrobial agents.

Comparison with Similar Compounds

- 7-Bromo-2-mercaptobenzothiazole

- 7-Bromo-1,3-benzothiazole-2-thiol

- 7-Bromo-3H-1,3-benzothiazole-2-thione

Comparison: 7-Bromobenzo[D]thiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name |

7-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKOWNRHWXMBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474404 | |

| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908355-83-9 | |

| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)